N,N-Dipropylcyclohexanecarboxamide
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Overview
Description
N,N-Dipropylcyclohexanecarboxamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a cyclohexane ring substituted with a carboxamide group and two propyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dipropylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N,N-dipropylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired carboxamide .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using a one-pot process. This involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Research has explored its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dipropylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as analgesic or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcyclohexanecarboxamide: Similar in structure but with methyl groups instead of propyl groups.
N,N-Diethylcyclohexanecarboxamide: Contains ethyl groups instead of propyl groups.
N,N-Dibutylcyclohexanecarboxamide: Features butyl groups instead of propyl groups.
Uniqueness
N,N-Dipropylcyclohexanecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of propyl groups can affect its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
67013-94-9 |
---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N,N-dipropylcyclohexanecarboxamide |
InChI |
InChI=1S/C13H25NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3 |
InChI Key |
ZUDNLMHWFHBFNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCCC1 |
Origin of Product |
United States |
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